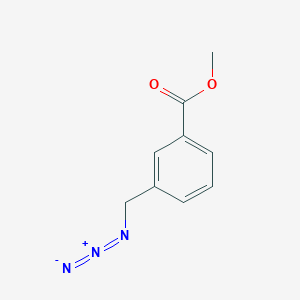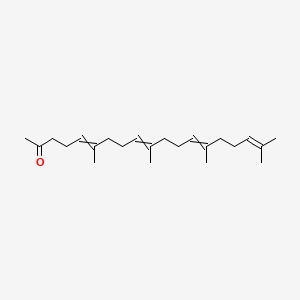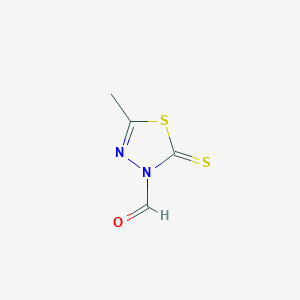
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE typically involves the cyclization of appropriate thiosemicarbazide derivatives with aldehydes under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
科学研究应用
Chemistry
In chemistry, 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer properties. The presence of sulfur and nitrogen atoms in the ring structure can interact with biological targets.
Medicine
Medicinal applications may include the development of new drugs or therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings. Their unique chemical properties can enhance the performance of industrial products.
作用机制
The mechanism of action of 5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfur and nitrogen atoms in the ring structure can form bonds with these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-Mercapto-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-1,3,4-thiadiazole
Uniqueness
5-METHYL-2-SULFANYLIDENE-1,3,4-THIADIAZOLE-3-CARBALDEHYDE is unique due to its specific substitution pattern and functional groups
属性
CAS 编号 |
100747-87-3 |
|---|---|
分子式 |
C4H4N2OS2 |
分子量 |
160.2 g/mol |
IUPAC 名称 |
5-methyl-2-sulfanylidene-1,3,4-thiadiazole-3-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS2/c1-3-5-6(2-7)4(8)9-3/h2H,1H3 |
InChI 键 |
HJTPTRHOJMZRFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=S)S1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


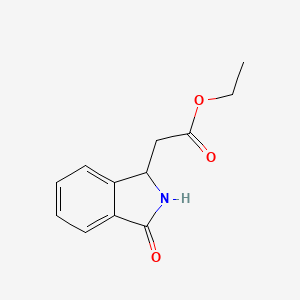
amine](/img/structure/B8784387.png)
![1-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]PIPERAZINE](/img/structure/B8784402.png)
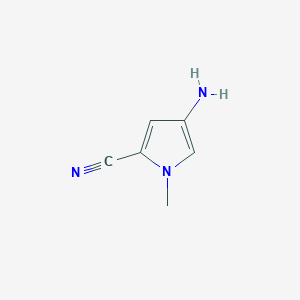
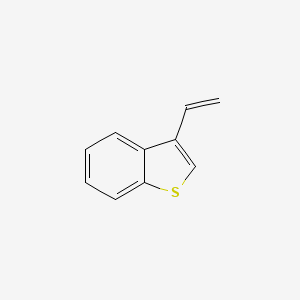
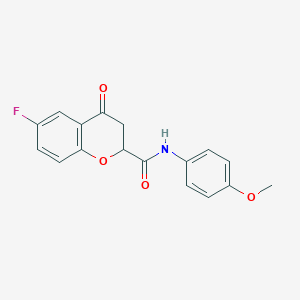
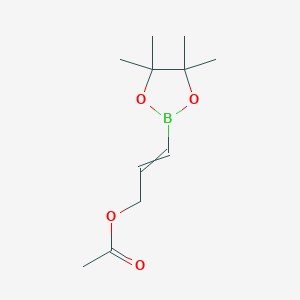
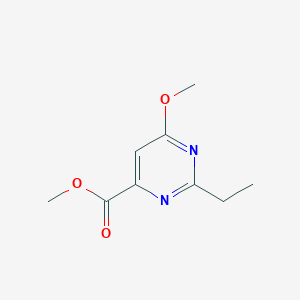
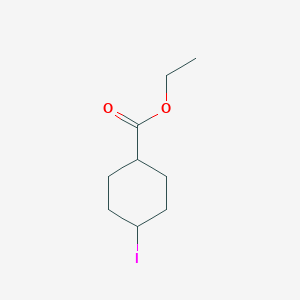
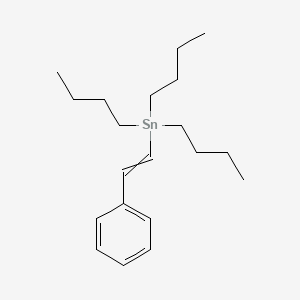

![[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B8784459.png)
